molecular formula C16H26N4O2 B8301966 1H-1,4-Diazepine-1-carboxylic acid, 4-(3,4-diaminophenyl)hexahydro-, 1,1-dimethylethyl ester CAS No. 475279-05-1

1H-1,4-Diazepine-1-carboxylic acid, 4-(3,4-diaminophenyl)hexahydro-, 1,1-dimethylethyl ester

Cat. No.: B8301966
CAS No.: 475279-05-1
M. Wt: 306.40 g/mol
InChI Key: CCVKCSJERDYYKU-UHFFFAOYSA-N
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Description

1H-1,4-Diazepine-1-carboxylic acid, 4-(3,4-diaminophenyl)hexahydro-, 1,1-dimethylethyl ester is a complex organic compound featuring an amino group, a tert-butyloxycarbonyl (Boc) protecting group, and a homopiperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-1,4-Diazepine-1-carboxylic acid, 4-(3,4-diaminophenyl)hexahydro-, 1,1-dimethylethyl ester typically involves multiple steps, starting with the protection of the amino group using the tert-butyloxycarbonyl (Boc) group. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The homopiperazine ring is then introduced through nucleophilic substitution reactions, often using appropriate halogenated precursors.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using flow microreactor systems. These systems offer efficient, versatile, and sustainable processes compared to traditional batch methods . The use of flow microreactors allows for better control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1H-1,4-Diazepine-1-carboxylic acid, 4-(3,4-diaminophenyl)hexahydro-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted anilines and homopiperazine derivatives, which can be further utilized in organic synthesis and medicinal chemistry.

Scientific Research Applications

1H-1,4-Diazepine-1-carboxylic acid, 4-(3,4-diaminophenyl)hexahydro-, 1,1-dimethylethyl ester has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1H-1,4-Diazepine-1-carboxylic acid, 4-(3,4-diaminophenyl)hexahydro-, 1,1-dimethylethyl ester involves its interaction with various molecular targets. The Boc group serves as a protecting group, allowing selective reactions at the amino group. Upon removal of the Boc group, the free amino group can participate in further chemical reactions, leading to the formation of biologically active compounds .

Comparison with Similar Compounds

Properties

CAS No.

475279-05-1

Molecular Formula

C16H26N4O2

Molecular Weight

306.40 g/mol

IUPAC Name

tert-butyl 4-(3,4-diaminophenyl)-1,4-diazepane-1-carboxylate

InChI

InChI=1S/C16H26N4O2/c1-16(2,3)22-15(21)20-8-4-7-19(9-10-20)12-5-6-13(17)14(18)11-12/h5-6,11H,4,7-10,17-18H2,1-3H3

InChI Key

CCVKCSJERDYYKU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN(CC1)C2=CC(=C(C=C2)N)N

Origin of Product

United States

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